Tert-butyl 5-azaspiro[2.4]heptane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-azaspiro[24]heptane-7-carboxylate is a chemical compound with the molecular formula C11H19NO2 It is known for its unique spirocyclic structure, which consists of a seven-membered ring fused to a five-membered ring with a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-azaspiro[2.4]heptane-7-carboxylate typically involves the reaction of a suitable amine with a spirocyclic ketone. One common method includes the use of tert-butyl carbamate as a protecting group for the amine. The reaction proceeds through a series of steps, including nucleophilic addition, cyclization, and deprotection . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using readily available starting materials and efficient catalytic systems. The process may involve continuous flow reactors to enhance reaction efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-azaspiro[2.4]heptane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
Tert-butyl 5-azaspiro[2.4]heptane-7-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of novel spirocyclic compounds with potential biological activity.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of tert-butyl 5-azaspiro[2.4]heptane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows the compound to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate
- Tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate
- Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
Uniqueness
Tert-butyl 5-azaspiro[2.4]heptane-7-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties. This uniqueness makes it a valuable scaffold in medicinal chemistry for the design of compounds with improved pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
tert-butyl 5-azaspiro[2.4]heptane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)8-6-12-7-11(8)4-5-11/h8,12H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKUYSXPQCUGHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CNCC12CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.